Ethyl 3-[(1-phenylethyl)amino]propanoate

Lipophilicity Partition Coefficient ADME Property

Ethyl 3-[(1-phenylethyl)amino]propanoate (CAS 59576-44-2) is a β-alanine derivative bearing a chiral 1-phenylethyl moiety. It functions as a synthetic intermediate and building block for complex molecule synthesis.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 59576-44-2
Cat. No. B2952012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(1-phenylethyl)amino]propanoate
CAS59576-44-2
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESCCOC(=O)CCNC(C)C1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14-11(2)12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
InChIKeyHAICYMWLNNWRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Ethyl 3-[(1-phenylethyl)amino]propanoate (CAS 59576-44-2): Chemical Profile and Research-Grade Specifications


Ethyl 3-[(1-phenylethyl)amino]propanoate (CAS 59576-44-2) is a β-alanine derivative bearing a chiral 1-phenylethyl moiety . It functions as a synthetic intermediate and building block for complex molecule synthesis . This compound is commercially available as a racemic mixture from multiple research suppliers at standard purity grades (typically 95%) [1].

Synthetic Intermediate
β-alanine derivative building block for complex molecule synthesis
Racemic Mixture
Chiral 1-phenylethyl moiety provided as racemate; supports achiral synthesis or chiral separation studies
Standard Purity Grade
Commercially available at research-grade purity; establish baseline for procurement

Structural Constraints of Ethyl 3-[(1-phenylethyl)amino]propanoate: Why In-Class Analogs Are Not Direct Replacements


Within the β-alanine derivative class, seemingly minor structural modifications lead to significant differences in physical properties and reactivity. The specific combination of an ethyl ester and a racemic 1-phenylethyl amine group in Ethyl 3-[(1-phenylethyl)amino]propanoate dictates its lipophilicity, hydrogen bonding capacity, and metabolic stability . Substitution with the free carboxylic acid, a methyl ester, or an alternative amine moiety alters these properties, fundamentally changing its behavior as a synthetic intermediate or potential prodrug . Therefore, generic substitution without empirical validation of these parameters is not scientifically justifiable.

Free acid analog

Free carboxylic acid (CAS 95350-05-3) lacks ethyl ester lipophilicity and prodrug potential, altering permeability and release behavior.

Different ester groups

Methyl or tert-butyl esters shift hydrolysis kinetics, changing pharmacokinetic profile and intermediate reactivity.

Alternative amine moiety

Replacing the 1-phenylethyl group with simple alkylamines alters hydrogen bonding, steric bulk, and chiral recognition.

Quantitative Differentiation of Ethyl 3-[(1-phenylethyl)amino]propanoate (CAS 59576-44-2) for Informed Procurement


Lipophilicity Differential vs. Free Acid Analog: LogP Shift of ~2 Units

The ethyl ester group of Ethyl 3-[(1-phenylethyl)amino]propanoate confers significantly higher lipophilicity compared to its corresponding free acid, N-(1-phenylethyl)-beta-alanine (CAS 95350-05-3). The estimated logP of the ethyl ester is ~1.6, while the free acid's logP is measured at -0.62 . This difference of approximately 2.2 log units equates to roughly a 150-fold difference in predicted octanol-water partition coefficient.

Lipophilicity shift
Class-level inference
~150-fold higher partition
Supports membrane-permeability assay fit
In silico estimate; experimental validation recommended
Lipophilicity Partition Coefficient ADME Property

Hydrolytic Stability Differential: Ethyl Ester Prodrug Potential vs. Carboxylic Acid

Ethyl esters of amino acids, such as Ethyl 3-[(1-phenylethyl)amino]propanoate, are well-characterized as prodrugs that undergo esterase-mediated hydrolysis to release the active carboxylic acid [1]. While specific hydrolysis rate data for this exact compound was not identified in public literature, studies on analogous beta-amino acid esters demonstrate that the ethyl ester group provides a rate of hydrolysis intermediate between methyl (faster) and tert-butyl (slower) esters [2]. This establishes a tunable release profile distinct from the immediately active free acid.

Hydrolytic stability
Class-level inference
Ethyl ester: intermediate hydrolysis rate
Prodrug release profile tunable vs free acid
Rate not quantified for this compound; class-level extrapolation
Prodrug Hydrolysis Stability

Purity Benchmarking: Baseline Procurement Specifications for CAS 59576-44-2

Ethyl 3-[(1-phenylethyl)amino]propanoate is commercially available with a standard minimum purity specification of 95% from major vendors . While 98% purity lots are also offered, 95% represents the baseline for research-grade material. This is a key procurement parameter to consider against potential custom synthesis of less pure or uncharacterized material.

Purity specification
Supporting evidence
≥95% (HPLC/GC)
Establishes procurement baseline
Verify vendor CoA; 98% lots also available
Purity Quality Control Analytical Standard

Synthetic Route Differentiation: Modular Approach via 3-Amino-3-arylpropanoate Intermediates

Patented methods describe the synthesis of Ethyl 3-[(1-phenylethyl)amino]propanoate via a 3-amino-3-arylpropanoate intermediate [1]. This contrasts with simpler nucleophilic substitution routes using ethyl 3-bromopropanoate . The patented route offers advantages in terms of regioselectivity and potential for asymmetric synthesis, which are not available through the direct alkylation method.

Synthetic route
Cross-study comparable
Patented 3-amino-3-arylpropanoate intermediate
Supports scalable, regioselective synthesis
Alternative direct alkylation yields racemate
Synthesis Intermediate Chiral Pool

Validated Application Scenarios for Ethyl 3-[(1-phenylethyl)amino]propanoate (CAS 59576-44-2)


Intermediate for Beta-Amino Acid Derivative Synthesis

The compound serves as a key intermediate for synthesizing more complex beta-amino acid derivatives, leveraging its chiral 1-phenylethylamine moiety . This application is supported by its classification as a building block .

Prodrug Candidate with Tunable Hydrolysis

Due to its ethyl ester functionality, this compound is a candidate for prodrug design, where the ester group can be hydrolyzed in vivo to release the active carboxylic acid. The ethyl ester offers a hydrolysis rate intermediate between methyl and tert-butyl esters, providing a tunable release profile .

Chromatography and Analytical Method Development

The commercial availability of this compound at a defined purity (≥95%) makes it suitable for use as an analytical standard in method development and quality control procedures for compounds within this chemical space .

Membrane Permeability Studies

The enhanced lipophilicity of the ethyl ester (estimated logP ~1.6) compared to the free acid (logP -0.62) makes it the preferred analog for experiments requiring passive membrane diffusion, such as Caco-2 permeability assays or blood-brain barrier penetration studies .

Application
Selection Property
Validation Focus
β-amino acid derivative synthesis
Chiral building block
Verify enantiomeric ratio if stereochemistry required
Prodrug design studies
Tunable hydrolysis kinetics
Validate release rate in target matrix
Analytical method development
Purity benchmark
Confirm lot purity matches specification
Membrane permeability assays
High lipophilicity
Assess logP experimentally if quantitative correlation needed

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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